molecular formula C5H6F3NO B582303 (5S)-5-(Trifluoromethyl)pyrrolidin-2-one CAS No. 1287211-10-2

(5S)-5-(Trifluoromethyl)pyrrolidin-2-one

Cat. No.: B582303
CAS No.: 1287211-10-2
M. Wt: 153.104
InChI Key: BKONNPBZAYHNOV-VKHMYHEASA-N
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Description

(5S)-5-(Trifluoromethyl)pyrrolidin-2-one is a chiral compound characterized by the presence of a trifluoromethyl group attached to the pyrrolidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(Trifluoromethyl)pyrrolidin-2-one can be achieved through several methods. One efficient route involves the photoinduced organocatalyzed cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is advantageous as it operates under mild conditions without the need for metal catalysts.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (5S)-5-(Trifluoromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(5S)-5-(Trifluoromethyl)pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which (5S)-5-(Trifluoromethyl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    Pyrrolidin-2-one: Lacks the trifluoromethyl group, resulting in different chemical properties.

    5-Methylpyrrolidin-2-one: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

    5-Chloropyrrolidin-2-one: Substituted with a chlorine atom, leading to distinct chemical behavior.

Uniqueness: (5S)-5-(Trifluoromethyl)pyrrolidin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(5S)-5-(trifluoromethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO/c6-5(7,8)3-1-2-4(10)9-3/h3H,1-2H2,(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKONNPBZAYHNOV-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718168
Record name (5S)-5-(Trifluoromethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287211-10-2
Record name (5S)-5-(Trifluoromethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S)-5-(trifluoromethyl)pyrrolidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: What is the significance of (5S)-5-(trifluoromethyl)pyrrolidin-2-one in organic synthesis?

A1: this compound serves as a valuable building block in fluoroorganic chemistry. The research demonstrates its utility by showcasing its efficient synthesis from pyroglutamic acid using sulfur tetrafluoride []. This enantiomerically pure compound (>99% ee) can be further transformed into other important fluorinated molecules. For instance, the paper details its conversion into γ-(S)-trifluoromethyl GABA and (2S)-2-(trifluoromethyl)pyrrolidine, both of which are relevant in medicinal chemistry and drug development [].

Q2: What are the advantages of using this compound as a starting material?

A2: The paper highlights several advantages of using this compound as a starting material. Firstly, its synthesis from pyroglutamic acid is high-yielding (92%) and proceeds with excellent enantiomeric excess []. This eliminates the need for costly and time-consuming chiral resolutions. Secondly, the transformations highlighted in the paper demonstrate its versatility in accessing diverse fluorinated compounds, which are highly sought after in pharmaceutical and agrochemical industries [].

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